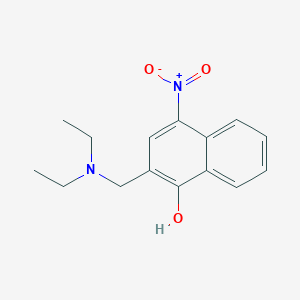![molecular formula C15H15NO4 B15065145 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one CAS No. 89193-38-4](/img/structure/B15065145.png)
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of furoquinolines This compound is characterized by its fused ring structure, which includes a furan ring and a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents to form the desired furoquinoline structure . The reaction conditions often include the use of polyphosphoric acid (PPA) as a catalyst and solvent, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of functionalized furoquinolines.
科学的研究の応用
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme-catalyzed reactions and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of furoquinolines.
2-Aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium salts: Potential antifungal agents with similar structural features.
Uniqueness
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one is unique due to its fused furan-quinoline ring system and the presence of methoxy and methyl groups.
特性
CAS番号 |
89193-38-4 |
|---|---|
分子式 |
C15H15NO4 |
分子量 |
273.28 g/mol |
IUPAC名 |
7,8-dimethoxy-1,3-dimethyl-5H-furo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C15H15NO4/c1-7-13-9-5-11(18-3)12(19-4)6-10(9)16-15(17)14(13)8(2)20-7/h5-6H,1-4H3,(H,16,17) |
InChIキー |
KUCDTTCEDQFQJO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=CC(=C(C=C3NC(=O)C2=C(O1)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



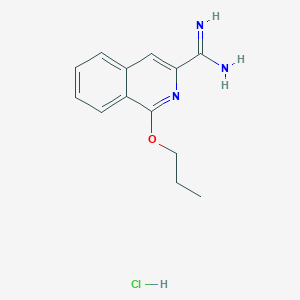

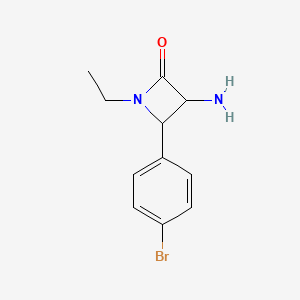
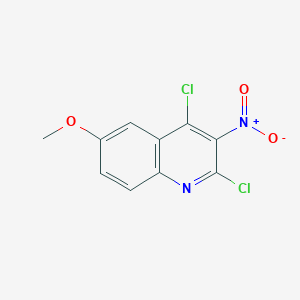
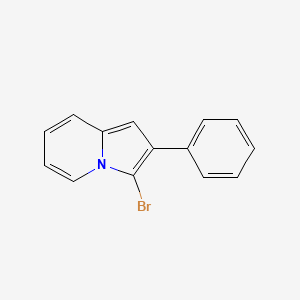
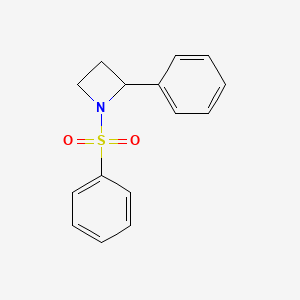
![2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B15065112.png)
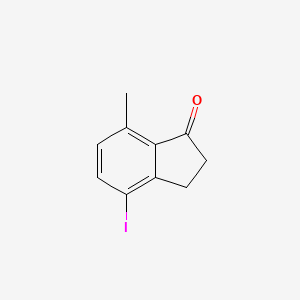

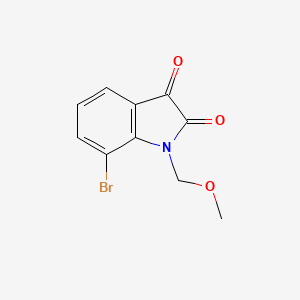
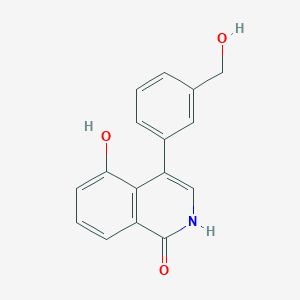
![(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one](/img/structure/B15065153.png)
